N~1~-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}-1-benzenesulfonamide
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Overview
Description
N~1~-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}-1-benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a naphthyl group substituted with dimethylamino groups, a trichloroethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}-1-benzenesulfonamide typically involves multiple steps. The initial step often includes the preparation of the naphthyl derivative with dimethylamino substitutions. This is followed by the introduction of the trichloroethyl group through a substitution reaction. Finally, the benzenesulfonamide moiety is attached via a sulfonation reaction. The reaction conditions generally require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include the same steps as the laboratory synthesis but optimized for scale, including the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often involving the naphthyl group.
Reduction: Reduction reactions can target the trichloroethyl group, potentially converting it to a less chlorinated derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH) or amines can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce less chlorinated derivatives.
Scientific Research Applications
N~1~-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}-1-benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of N1-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}-1-benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The trichloroethyl group may play a role in the compound’s reactivity, while the dimethylamino groups can influence its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound shares some structural similarities but differs in its applications and properties.
Cetylpyridinium chloride and domiphen bromide: These compounds are structurally similar and have been studied for their potential to enhance the activity of other agents.
Uniqueness
N~1~-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}-1-benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[1-[4,5-bis(dimethylamino)naphthalen-1-yl]-2,2,2-trichloroethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Cl3N3O2S/c1-27(2)18-12-8-11-16-17(13-14-19(20(16)18)28(3)4)21(22(23,24)25)26-31(29,30)15-9-6-5-7-10-15/h5-14,21,26H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQFHNSHJHQCOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C(=C(C=C1)C(C(Cl)(Cl)Cl)NS(=O)(=O)C3=CC=CC=C3)C=CC=C2N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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